

Industrial Production of Methylurea: A Technical Guide

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Compound of Interest

Compound Name: **Methylurea**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial production methods for **methylurea**. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and a clear understanding of the underlying chemical pathways.

Executive Summary

Methylurea is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its industrial production is dominated by several key methodologies, each with distinct advantages and process parameters. The most prominent methods include the direct reaction of monomethylamine with urea, the reaction of methylamine hydrochloride with urea or cyanates, and synthesis via methyl isocyanate. Additionally, growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes. This guide will elaborate on these core processes, providing detailed procedural insights and quantitative analysis to aid in laboratory- and industrial-scale applications.

Core Industrial Synthesis Routes

The industrial synthesis of **methylurea** primarily revolves around three established methods. The selection of a particular route often depends on factors such as raw material availability, production scale, and safety considerations.

Reaction of Monomethylamine with Urea

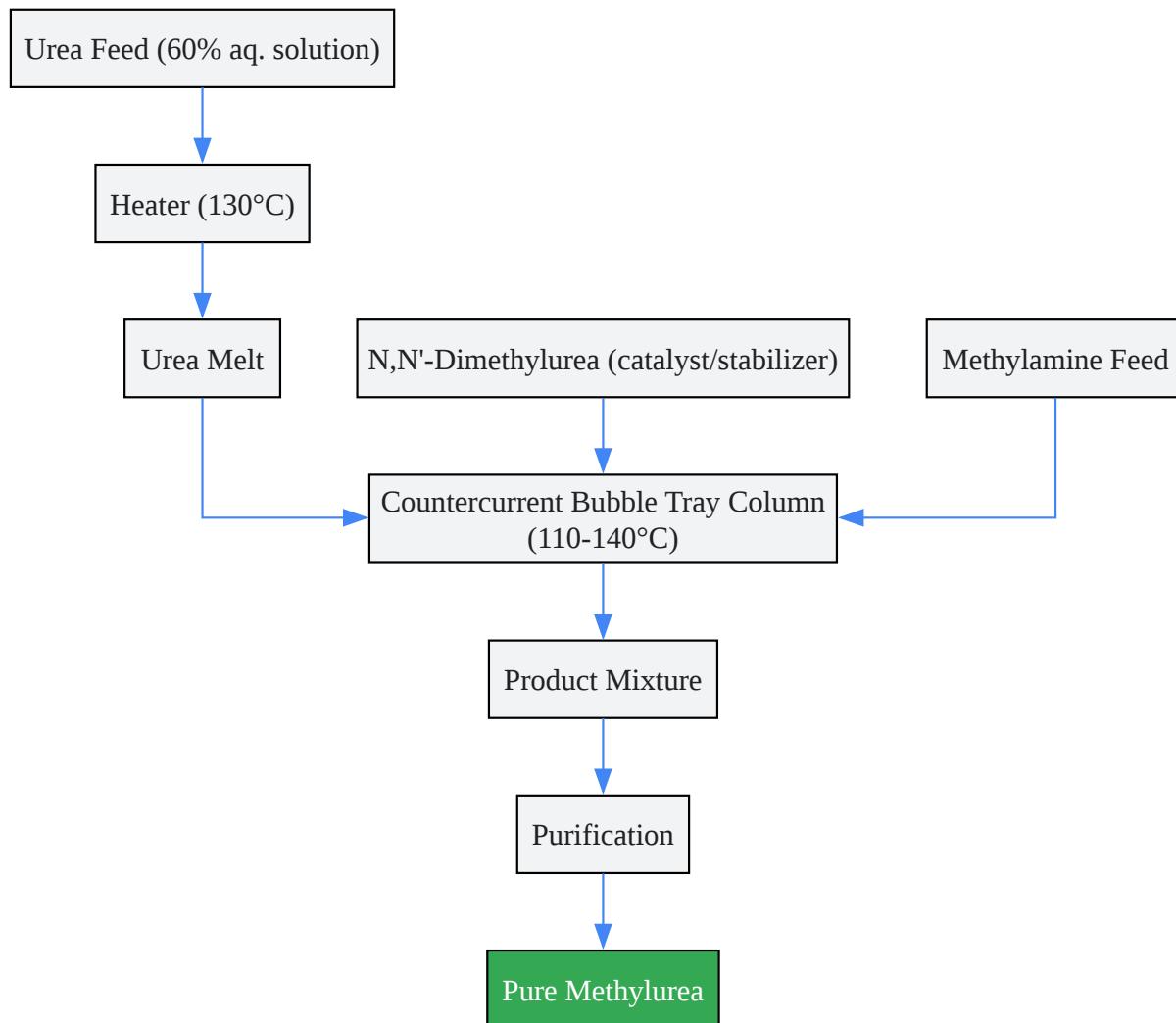
A prevalent industrial method for **methylurea** production involves the direct reaction of monomethylamine with molten urea.^[1] This process is favored for its atom economy and the direct utilization of readily available feedstocks. The reaction can be conducted in a batch or continuous manner, with the latter being more common in large-scale manufacturing.^[1]

Experimental Protocol:

A detailed industrial protocol based on patent literature for a continuous process is as follows:
^[1]

- Feed Preparation: A 60% aqueous solution of urea is prepared and heated to 130°C to form a urea melt.^[1]
- Reaction: The molten urea is fed into the top of a countercurrent bubble tray column. Concurrently, gaseous or liquid methylamine is introduced at the bottom of the column.^[1]
- Catalysis/Stabilization: A small amount of N,N'-dimethylurea is added to the urea feed as a stabilizer and catalyst for the transamidation reaction.^[1]
- Reaction Conditions: The reaction is maintained at a temperature of 110-140°C. The molar ratio of urea to methylamine is kept between 1:1.1 and 1:1.4.^[1]
- Product Collection: The reaction mixture, now containing **methylurea**, N,N'-dimethylurea, and byproducts, is collected from the bottom of the column.^[1]
- Purification: The product mixture is then subjected to further purification steps, such as crystallization, to isolate **methylurea** of the desired purity.

Logical Relationship for Continuous Production of **Methylurea** from Urea and Methylamine



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Caption: Workflow for the continuous industrial synthesis of **methylurea**.

Reaction of Methylamine Hydrochloride with Urea

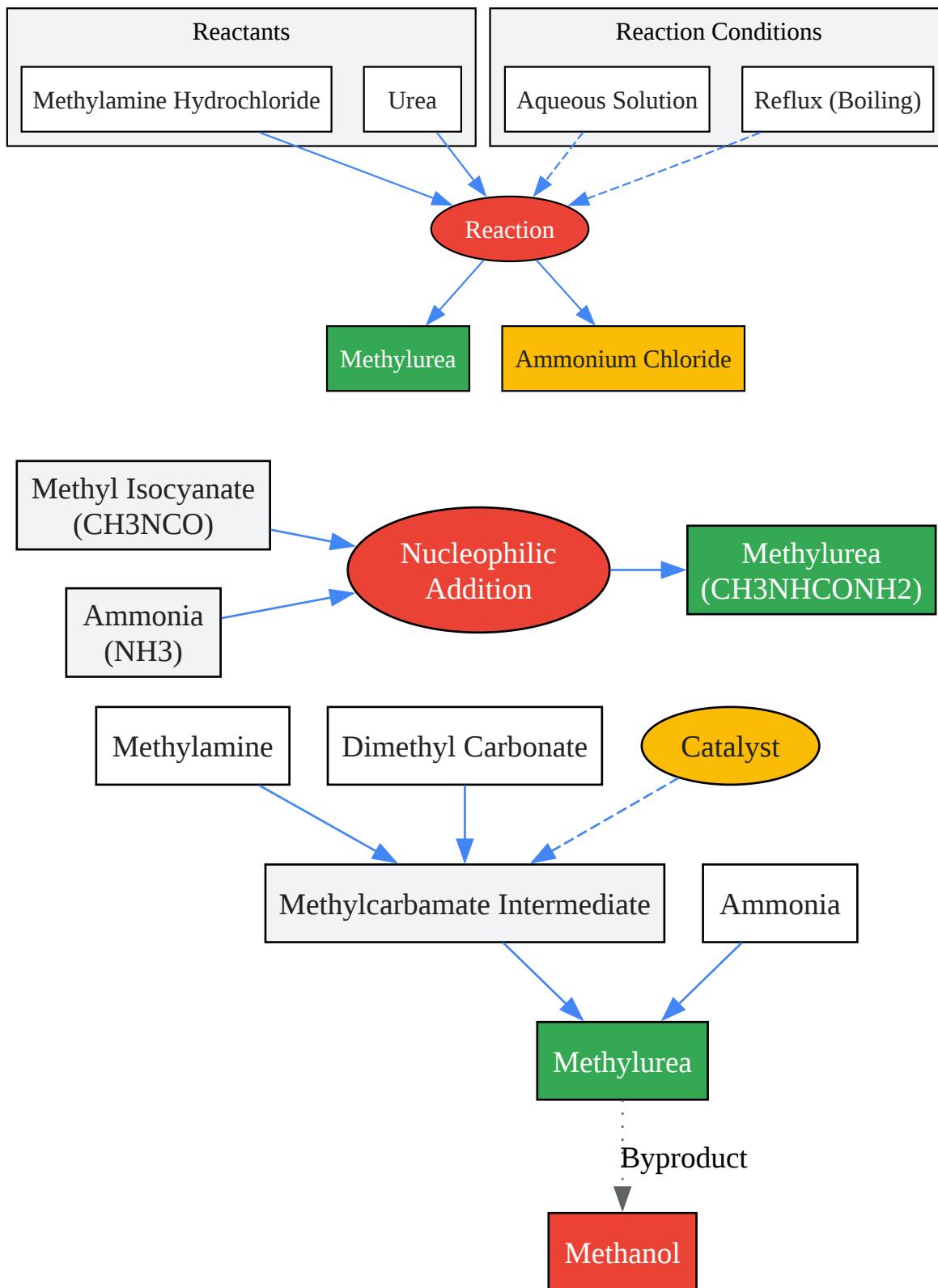
This method is a well-documented laboratory and potential industrial-scale synthesis route that avoids the handling of free methylamine gas at high temperatures by using its hydrochloride salt.^[2]

Experimental Protocol:

The following protocol is adapted from a procedure in Organic Syntheses:[2]

- Preparation of Methylamine Hydrochloride Solution: In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution. Add concentrated hydrochloric acid (approximately 155 cc) until the solution is acidic to methyl red. Add water to bring the total weight to 500 g. [2]
- Reaction with Urea: To this solution, add 300 g (5 moles) of urea.[2]
- Heating: Gently boil the solution under reflux for 2 hours and 45 minutes, then boil vigorously for an additional 15 minutes.[2]
- Work-up: Cool the solution to room temperature. The **methylurea** can then be isolated and purified. For subsequent reactions like nitrosation, the resulting solution can be used directly. [2]

Signaling Pathway for **Methylurea** Synthesis from Methylamine Hydrochloride and Urea

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